

physical and chemical properties of 4-phenoxybutylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenoxybutan-1-amine

Cat. No.: B092858

[Get Quote](#)

An In-depth Technical Guide to 4-Phenoxybutylamine

Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-phenoxybutylamine. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, methodologies for its synthesis and characterization, and its applications as a versatile chemical scaffold. Quantitative data is presented in structured tables, while key experimental and logical workflows are visualized through diagrams to enhance understanding. Safety protocols and handling guidelines are also included to ensure safe laboratory practices.

Chemical Identity and Structure

4-Phenoxybutylamine is a primary amine featuring a phenoxy group connected to a butyl chain. This bifunctional architecture—a terminal nucleophilic amino group and a lipophilic aromatic ether—makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry.

The fundamental structure of 4-phenoxybutylamine is illustrated below.

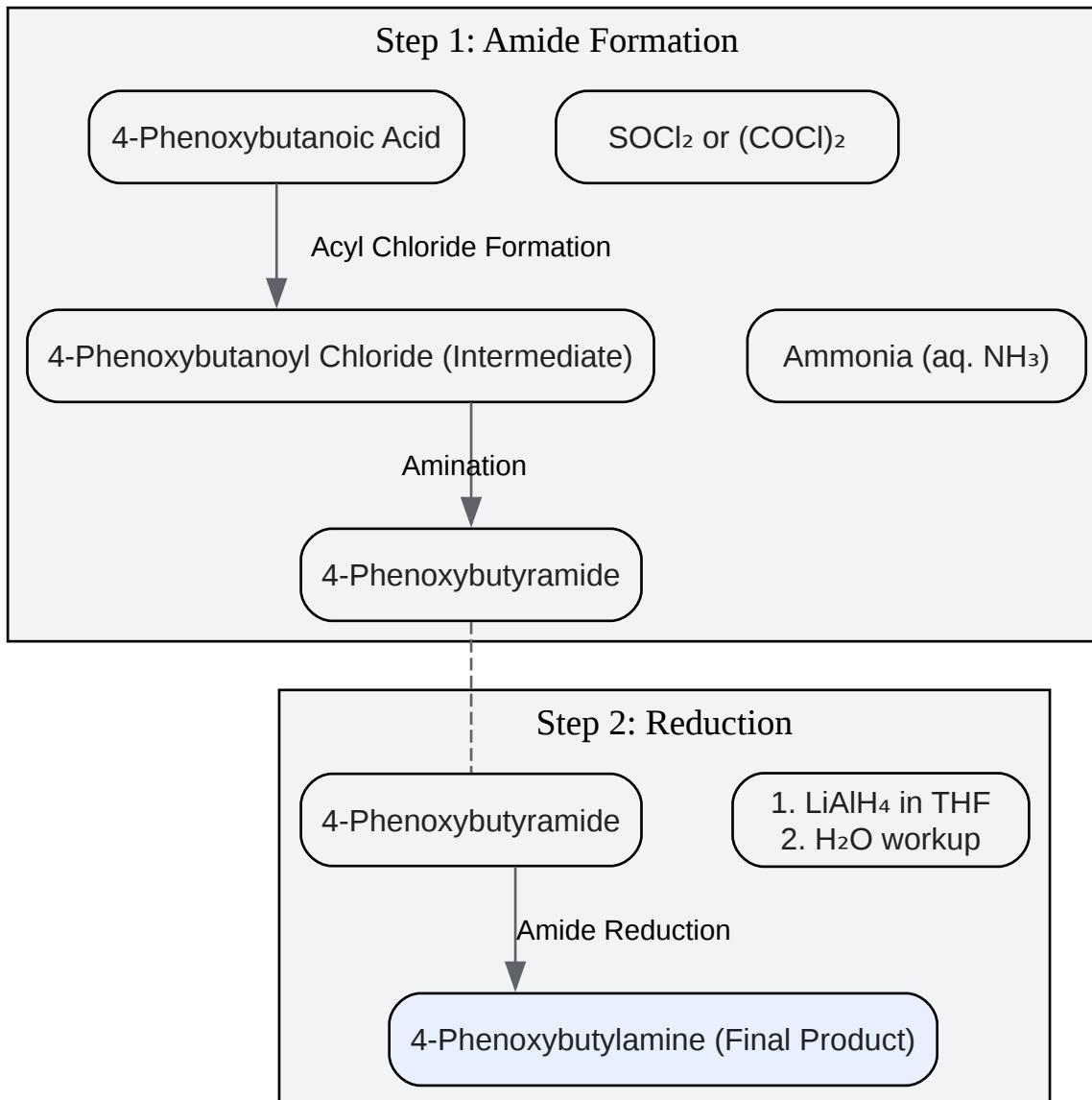
Figure 1: Chemical structure of 4-phenoxybutylamine.

Physicochemical Properties

The physical and chemical properties of 4-phenoxybutylamine are summarized in the table below. These computed properties provide a foundational understanding of the compound's behavior in various chemical environments.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ NO	
Molecular Weight	165.23 g/mol	
Exact Mass	165.115364102 Da	
CAS Number	16728-66-8	
Topological Polar Surface Area	35.3 Å ²	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	5	
Complexity	100	
XLogP3	2.1	

Data sourced from PubChem CID 116240.


Synthesis and Reactivity

A prevalent and reliable method for the synthesis of 4-phenoxybutylamine involves the reduction of a suitable carboxylic acid derivative, such as an amide or nitrile. Given the availability of precursors like 4-phenoxybutanoic acid or 4-phenoxybutyronitrile, a lithium aluminum hydride (LiAlH₄) reduction presents a robust synthetic strategy. LiAlH₄ is a potent reducing agent capable of converting amides and nitriles to their corresponding amines.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)

The causality for choosing LiAlH₄ over a milder reducing agent like sodium borohydride (NaBH₄) lies in the stability of the amide functional group; NaBH₄ is generally not strong enough to effect this transformation.[\[1\]](#)[\[2\]](#)[\[3\]](#) The reaction must be conducted under anhydrous

conditions, typically in an ether-based solvent such as diethyl ether or tetrahydrofuran (THF), as LiAlH_4 reacts violently with water.^[4]

Proposed Synthetic Workflow: Amide Reduction

[Click to download full resolution via product page](#)

Figure 2: Proposed two-step synthesis of 4-phenoxybutylamine.

Experimental Protocol: Synthesis via Amide Reduction

Part A: Synthesis of 4-Phenoxybutyramide

- Acyl Chloride Formation: To a solution of 4-phenoxybutanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N_2), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-phenoxybutanoyl chloride.
- Amination: Carefully add the crude acyl chloride to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide (excess).
- Isolation: Stir the mixture vigorously for 1 hour. The resulting solid precipitate, 4-phenoxybutyramide, is collected by vacuum filtration, washed with cold water, and dried.

Part B: Reduction to 4-Phenoxybutylamine

- Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride ($LiAlH_4$, 2.0 eq) in anhydrous tetrahydrofuran (THF).
- Amide Addition: Add the 4-phenoxybutyramide (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the $LiAlH_4$ suspension at 0 °C. Causality: This controlled addition is crucial to manage the exothermic reaction.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
- Quenching: Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of $LiAlH_4$ used in grams. This procedure (Fieser workup) is designed to safely quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.
- Purification: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the

filtrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 4-phenoxybutylamine.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural verification of 4-phenoxybutylamine. The expected spectral data are derived from established principles of NMR, IR, and mass spectrometry.[\[5\]](#)[\[6\]](#)

1H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

- Aromatic Protons (δ 6.8-7.3 ppm): The protons on the phenyl ring will appear in this region. The protons ortho to the ether linkage (δ ~6.9 ppm) will be shifted upfield compared to the meta (δ ~7.3 ppm) and para (δ ~7.0 ppm) protons due to the electron-donating nature of the oxygen atom. The signals will likely present as complex multiplets.
- Methylene Protons (O-CH₂; δ ~4.0 ppm): The two protons on the carbon adjacent to the phenoxy oxygen will be deshielded, appearing as a triplet.
- Methylene Protons (N-CH₂; δ ~2.8 ppm): The two protons on the carbon adjacent to the amino group will appear as a triplet.
- Methylene Protons (-CH₂-CH₂-; δ ~1.7-1.9 ppm): The four protons of the two central methylene groups will likely appear as overlapping multiplets (a quintet or multiplet for each).
- Amine Protons (-NH₂; δ ~1.5-2.5 ppm): This signal is typically a broad singlet and its chemical shift is concentration and solvent dependent. It can be confirmed by D₂O exchange, where the peak disappears.

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the unique carbon environments.

- Aromatic Carbons (δ 114-159 ppm): Six distinct signals are expected. The ipso-carbon attached to the oxygen will be the most downfield (δ ~159 ppm).

- Methylene Carbon (O-CH₂; δ ~67 ppm): The carbon attached to the phenoxy oxygen.
- Methylene Carbon (N-CH₂; δ ~41 ppm): The carbon attached to the nitrogen.
- Methylene Carbons (-CH₂-CH₂-; δ ~25-30 ppm): The two central carbons of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[7\]](#)

- N-H Stretch (3300-3400 cm⁻¹): A primary amine will show two characteristic medium-intensity bands in this region (asymmetric and symmetric stretching).
- C-H Stretch (Aromatic) (3000-3100 cm⁻¹): A sharp, medium-intensity peak characteristic of C-H bonds on a benzene ring.
- C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong, sharp peaks corresponding to the C-H bonds of the butyl chain.
- C=C Stretch (Aromatic) (~1600 cm⁻¹ and ~1500 cm⁻¹): Two sharp bands of variable intensity.
- C-O Stretch (Aryl Ether) (1200-1250 cm⁻¹): A strong, characteristic absorption for the aryl-O-C bond.
- C-N Stretch (1000-1250 cm⁻¹): A medium-intensity band.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would include the loss of the butylamine side chain and cleavage at the ether linkage, leading to a prominent peak for the phenoxy radical (m/z = 93) or the phenoxonium ion (m/z = 94).

Applications in Research and Drug Development

The 4-phenoxybutylamine structure represents a "privileged scaffold" in medicinal chemistry.[\[8\]](#) [\[9\]](#)[\[10\]](#) This term refers to molecular frameworks that are capable of binding to multiple

biological targets. The combination of a flexible alkylamine chain and a rigid, lipophilic phenoxy group allows derivatives to interact with a variety of receptors and enzymes.

- CNS Drug Design: The general structure of an aromatic ring separated from an amino group by an alkyl linker is a common motif in drugs targeting the central nervous system (CNS).[\[8\]](#) The amine group can be protonated at physiological pH, allowing for ionic interactions with target proteins, while the phenoxy moiety can engage in hydrophobic or π -stacking interactions.
- Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile chemical handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to build libraries of compounds for high-throughput screening. This makes it an attractive starting material for lead discovery and optimization in drug development programs.[\[11\]](#)

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-phenoxybutylamine is not readily available in the aggregated search results, its hazards can be inferred from its functional groups (primary amine, aromatic ether). Amines are often corrosive and can cause skin and eye irritation or burns.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
- If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

These guidelines are based on general safety protocols for chemicals with similar functional groups. Always consult a specific, verified SDS for the compound before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]
- 11. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-phenoxybutylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092858#physical-and-chemical-properties-of-4-phenoxybutylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com